molecular formula C8H4N2 B6601443 3-ethynylpyridine-4-carbonitrile CAS No. 1211587-31-3

3-ethynylpyridine-4-carbonitrile

Cat. No.: B6601443
CAS No.: 1211587-31-3
M. Wt: 128.13 g/mol
InChI Key: KIDTUTSBYBWBFP-UHFFFAOYSA-N
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Description

3-Ethynylpyridine-4-carbonitrile is a pyridine derivative featuring an ethynyl (-C≡CH) group at position 3 and a cyano (-CN) group at position 4.

Properties

IUPAC Name

3-ethynylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-2-7-6-10-4-3-8(7)5-9/h1,3-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDTUTSBYBWBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CN=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Coupling

The Sonogashira reaction is a cornerstone for introducing ethynyl groups into aromatic systems. For 3-ethynylpyridine-4-carbonitrile, this method involves coupling a halogenated pyridine precursor (e.g., 3-bromopyridine-4-carbonitrile) with a terminal alkyne (e.g., trimethylsilylacetylene) under palladium catalysis. A typical protocol employs Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in a mixed solvent system of THF and triethylamine at 60–80°C.

Example Procedure :

  • 3-Bromopyridine-4-carbonitrile (1.0 mmol), trimethylsilylacetylene (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol) are dissolved in anhydrous THF (10 mL).

  • The mixture is heated at 70°C under nitrogen for 12 hours.

  • Deprotection of the TMS group using tetrabutylammonium fluoride (TBAF) yields this compound.

Key Considerations :

  • The nitrile group’s electron-withdrawing nature enhances the electrophilicity of the 3-position, facilitating oxidative addition of the palladium catalyst.

  • Side reactions, such as homocoupling of the alkyne, are mitigated by maintaining a 1:1.2 ratio of halide to alkyne.

Nucleophilic Substitution Strategies

Alkynylation via Metal Acetylides

Nucleophilic substitution using lithium or Grignard acetylides offers an alternative route. Here, a leaving group (e.g., triflate or iodide) at the 3-position of pyridine-4-carbonitrile reacts with a metal acetylide. For instance, 3-trifluoromethanesulfonylpyridine-4-carbonitrile reacts with lithium acetylide-ethylenediamine complex in THF at −78°C to room temperature.

Challenges :

  • The nitrile group at the 4-position deactivates the ring, requiring strongly nucleophilic reagents.

  • Competing elimination reactions may occur, necessitating low temperatures and controlled addition rates.

Directed Ortho-Metalation Techniques

Directed Lithiation

Directed metalation strategies exploit directing groups to achieve regioselective functionalization. For example, installing a dimethylaminosulfonyl (DMAS) group at the 4-position of pyridine enables lithiation at the 3-position. Subsequent quenching with iodine and Sonogashira coupling introduces the ethynyl group.

Steps :

  • Pyridine-4-carbonitrile is sulfonylated with DMAS-Cl to yield 4-(dimethylaminosulfonyl)pyridine-carbonitrile .

  • Lithiation with LDA at −78°C followed by iodination produces 3-iodopyridine-4-carbonitrile .

  • Sonogashira coupling with ethynyltrimethylsilane affords the target compound.

Advantages :

  • High regioselectivity ensured by the DMAS directing group.

  • Compatibility with nitrile functionality.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency and practicality of each method:

Method Starting Material Yield (%) Key Advantage Challenge
Sonogashira Coupling3-Bromopyridine-4-carbonitrile70–85High functional group toleranceRequires deprotection step
Nucleophilic Substitution3-Trifloylpyridine-4-carbonitrile50–60No palladium catalystsLimited substrate availability
Directed MetalationPyridine-4-carbonitrile60–75RegioselectiveMulti-step synthesis
Palladium Cyanation3-Ethynylpyridine55–65Late-stage cyanationThermal sensitivity

Challenges and Optimization Strategies

Managing Ethynyl Group Stability

The ethynyl moiety is prone to oxidation and polymerization. Strategies to mitigate degradation include:

  • Conducting reactions under inert atmospheres (N₂ or Ar).

  • Adding stabilizers such as hydroquinone or BHT.

  • Using anhydrous solvents and low temperatures during workup.

Enhancing Reaction Yields

  • Catalyst Optimization : Employing bulky phosphine ligands (e.g., XPhos) improves cross-coupling efficiency.

  • Solvent Effects : Polar aprotic solvents like DMF enhance ionic intermediate stability in nucleophilic substitutions.

Chemical Reactions Analysis

Types of Reactions

3-Ethynylpyridine-4-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form various oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-Ethynylpyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethynylpyridine-4-carbonitrile involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-ethynylpyridine-4-carbonitrile with structurally related pyridine-carbonitrile derivatives, highlighting substituent effects:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
This compound Ethynyl (3), CN (4) C₈H₄N₂ 128.14 (calculated) Cyano, Ethynyl Synthetic intermediate, electronics N/A
3-Iodopyridine-4-carbonitrile Iodo (3), CN (4) C₆H₃IN₂ 230.01 Cyano, Iodo Halogenated intermediate for cross-coupling reactions
2-Amino-4-methoxypyridine-3-carbonitrile Amino (2), Methoxy (4), CN (3) C₇H₇N₃O 165.15 Cyano, Amino, Methoxy Pharmaceutical intermediate
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile CF₃ (4), Cl (6), S-aryl (2) C₂₀H₁₂ClF₃N₂S 404.84 Cyano, Trifluoromethyl, Sulfanyl Bioactive compound with potential therapeutic applications
Key Observations:

Electronic Effects: The cyano group (-CN) at position 4 in this compound withdraws electron density, activating the pyridine ring for electrophilic substitution at specific positions. This effect is shared with analogs like 3-iodopyridine-4-carbonitrile .

For example:

  • Sonogashira Coupling: Ethynyl groups are often introduced via palladium-catalyzed coupling of terminal alkynes with halogenated precursors (e.g., 3-iodopyridine-4-carbonitrile in ).
  • Cyano Group Installation: Methods such as nucleophilic substitution (e.g., using KCN) or Sandmeyer reactions are common for introducing -CN groups .

Pharmacological Relevance :

  • Pyridine-carbonitriles with trifluoromethyl or sulfanyl substituents (e.g., ) exhibit bioactivity, suggesting that this compound could serve as a scaffold for drug discovery. The ethynyl group may enhance lipophilicity, improving membrane permeability compared to polar substituents like methoxy .

Spectroscopic Characteristics: IR Spectroscopy: Cyano groups typically absorb at 2,200–2,250 cm⁻¹ (e.g., 2,216 cm⁻¹ in ). Ethynyl C≡C stretches appear at ~2100–2260 cm⁻¹, distinguishable from other substituents. ¹H-NMR: Ethynyl protons (if present) resonate at δ ~2.5–3.5 ppm, though terminal alkynes are often absent in stabilized derivatives. Aromatic protons in pyridine rings typically appear at δ ~7.0–9.0 ppm .

Pharmaceutical Potential

  • Kinase Inhibition: Pyridine-carbonitriles with amino or trifluoromethyl groups (e.g., ) show kinase inhibitory activity. The ethynyl group could modulate binding affinity in analogous targets.

Challenges and Limitations

  • Synthetic Complexity : Introducing ethynyl groups requires stringent conditions (e.g., inert atmosphere), complicating large-scale synthesis compared to halogenated analogs .
  • Stability : Terminal alkynes may undergo undesired polymerization, necessitating protective strategies.

Q & A

Q. What synthetic methodologies are optimal for preparing 3-ethynylpyridine-4-carbonitrile, and how can reaction conditions be optimized?

The synthesis of pyridine-carbonitrile derivatives typically involves multi-step reactions. For example, analogous compounds (e.g., 6-substituted pyridine-3-carbonitriles) are synthesized via condensation reactions using α-methylene carbonyl compounds and α-cyano esters under basic conditions (e.g., sodium ethoxide in ethanol) . Optimization may require adjusting catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic solvents for stability), and temperature (60–100°C for cyclization). Purity is ensured via column chromatography and recrystallization. Monitor reaction progress using TLC or HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify ethynyl (-C≡CH) and nitrile (-CN) groups. Compare chemical shifts with analogous compounds (e.g., 2-amino-4-biphenylthiophene-3-carbonitrile: δ ~7.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N) and ~3300 cm1^{-1} (C≡C-H) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

Pyridine-carbonitriles generally exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol) but poor aqueous solubility. Stability studies should assess:

  • Photodegradation : UV-Vis spectroscopy under light exposure.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., analogous compounds decompose at >200°C) .
  • Hydrolytic Sensitivity : Monitor nitrile group stability under acidic/basic conditions via pH-dependent HPLC .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

  • Electrophilic Reactivity : Localize electron-deficient regions (e.g., nitrile carbon) for nucleophilic attack.
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to estimate kinetic stability and charge-transfer potential.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected 1H^1H NMR splitting) may arise from tautomerism or dynamic effects. Solutions include:

  • Variable-Temperature NMR : Identify conformational changes (e.g., restricted rotation in ethynyl groups).
  • X-ray Crystallography : Resolve ambiguity via single-crystal analysis (SHELX programs refine structures with <0.01 Å precision) .
  • 2D NMR Techniques : COSY and NOESY to assign coupling patterns and spatial proximity .

Q. How can researchers design in vitro assays to evaluate the pharmacological potential of this compound?

  • Enzyme Inhibition Assays : Test interactions with acetylcholinesterase or kinases using fluorogenic substrates (e.g., Ellman’s reagent for thiol detection) .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa, HEK293) with IC50_{50} calculations.
  • SAR Studies : Modify substituents (e.g., ethynyl vs. methyl groups) to correlate structure with activity .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?

  • Crystal Growth : Use vapor diffusion (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals.
  • Twinned Data : SHELXL refinement tools (HKLF 5) to deconvolute overlapping reflections .
  • Hydrogen Bonding Analysis : Mercury software to map interactions (e.g., C≡N···H networks) influencing packing .

Methodological Considerations

Q. What analytical workflows are recommended for detecting byproducts or degradation products?

  • HPLC-MS/MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
  • GC-MS : For volatile byproducts (e.g., trimethylsilyl derivatives) .
  • Stability-Indicating Assays : Accelerated degradation (40°C/75% RH) followed by forced degradation (acid/base/oxidative stress) .

Q. How can researchers optimize reaction yields in scale-up syntheses without compromising purity?

  • Flow Chemistry : Continuous reactors for improved heat/mass transfer (e.g., 80% yield at 10 g scale) .
  • Design of Experiments (DoE) : Response surface methodology to optimize variables (e.g., catalyst loading, stoichiometry) .

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